HPLC Peak Doubling Eliminated vs. Mixed-Isomer 5(6)-ROX SE
In a standardized FRET peptide quenching assay measuring quenching capacity (calculated as the ratio of fluorescence intensity of the unquenched donor to that of the FRET pair), 6-ROX demonstrated a quenching capacity of 4.4, which is 4-fold higher than TAMRA's quenching capacity of 1.1 under identical experimental conditions [1]. FRET efficiency for ROX was measured at 60.9%, substantially exceeding TAMRA's 14.5% FRET efficiency in the same study [1].
| Evidence Dimension | FRET quenching capacity and FRET efficiency (%) |
|---|---|
| Target Compound Data | ROX: FRET 60.9%, Quenching capacity 4.4 |
| Comparator Or Baseline | TAMRA: FRET 14.5%, Quenching capacity 1.1 |
| Quantified Difference | ROX FRET efficiency 46.4 percentage points higher; quenching capacity 4× higher |
| Conditions | FRET peptide assay with BHQ-family quenchers |
Why This Matters
This 4-fold difference in quenching capacity directly translates to superior signal-to-noise ratio in FRET-based assays, making 6-ROX, SE the preferable choice for high-sensitivity protease substrate screening and molecular beacon design.
- [1] PMC Table 2. FRET and quenching capacity comparison of fluorophores. National Center for Biotechnology Information, 2010. View Source
